molecular formula C12H10N2O3 B13697454 2-(2-Oxo-1,2-dihydro-[3,4'-bipyridin]-5-yl)acetic acid

2-(2-Oxo-1,2-dihydro-[3,4'-bipyridin]-5-yl)acetic acid

Cat. No.: B13697454
M. Wt: 230.22 g/mol
InChI Key: OVOJCPHAQUUXBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Oxo-1,2-dihydro-[3,4’-bipyridin]-5-yl)acetic acid is a heterocyclic compound that features a bipyridine core with an acetic acid substituent. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the bipyridine moiety makes it a versatile ligand in coordination chemistry, while the acetic acid group provides additional reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-1,2-dihydro-[3,4’-bipyridin]-5-yl)acetic acid typically involves the acylation of 2-aminopyridines. One common method includes the acylation with maleic or citraconic anhydrides followed by Michael addition . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free conditions and the use of bio-based catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-1,2-dihydro-[3,4’-bipyridin]-5-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the bipyridine core or the acetic acid group.

    Substitution: The bipyridine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydropyridine derivatives .

Scientific Research Applications

2-(2-Oxo-1,2-dihydro-[3,4’-bipyridin]-5-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Oxo-1,2-dihydro-[3,4’-bipyridin]-5-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. Additionally, the acetic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxo-1,2-dihydro-[3,4’-bipyridin]-5-yl)acetic acid is unique due to its bipyridine core, which provides distinct coordination chemistry properties. This makes it particularly valuable in the synthesis of metal complexes and as a versatile building block in organic synthesis .

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

2-(6-oxo-5-pyridin-4-yl-1H-pyridin-3-yl)acetic acid

InChI

InChI=1S/C12H10N2O3/c15-11(16)6-8-5-10(12(17)14-7-8)9-1-3-13-4-2-9/h1-5,7H,6H2,(H,14,17)(H,15,16)

InChI Key

OVOJCPHAQUUXBU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=CNC2=O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.